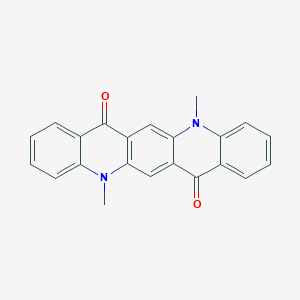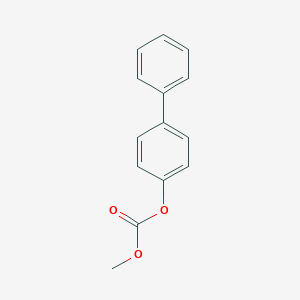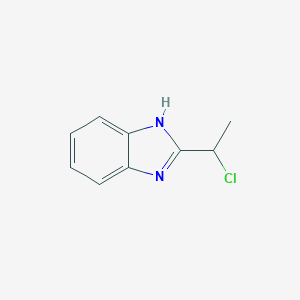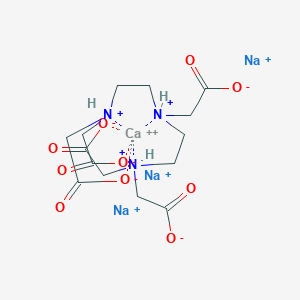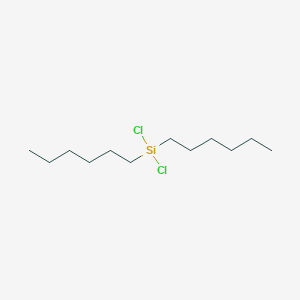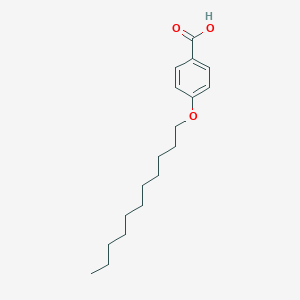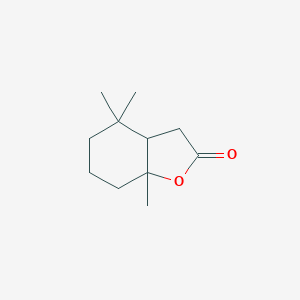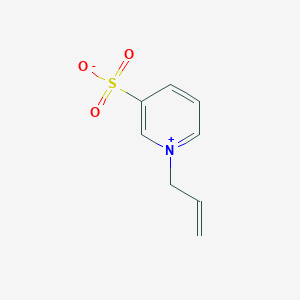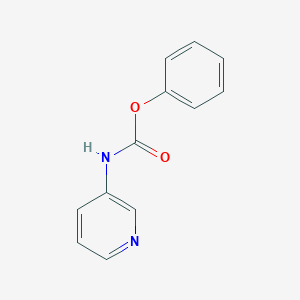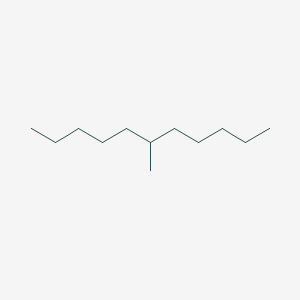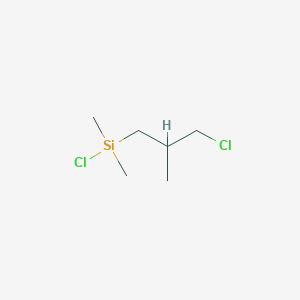
乙基β-D-半乳糖吡喃苷
描述
科学研究应用
刺五加苷C 在科学研究中有着广泛的应用:
化学: 用作色谱中用于识别刺五加提取物的参考化合物。
生物学: 研究其对细胞过程的潜在影响及其在植物代谢中的作用。
医学: 研究其适应原特性,这可能有助于机体抵抗各种压力源。
作用机制
刺五加苷C 发挥作用的机制尚未完全了解,但据信它会与各种分子靶点和途径相互作用:
分子靶点: 潜在的靶点包括参与应激反应和代谢途径的酶。
生化分析
Biochemical Properties
Ethyl Beta-D-Galactopyranoside interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme β-D-Galactosidase, which catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This reaction is crucial in various biochemical pathways and has applications in food pasteurization, biomass conversion, and more .
Cellular Effects
The effects of Ethyl Beta-D-Galactopyranoside on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antifungal activities, indicating its potential role in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, Ethyl Beta-D-Galactopyranoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have higher binding energy than the antifungal drug, fluconazole, when interacting with the enzyme sterol 14α-demethylase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Beta-D-Galactopyranoside change over time. It has been observed that the compound is thermally stable up to 270 °C . Moreover, its effects on cellular function, such as its antifungal activity, can be observed in both in vitro and in vivo studies over extended periods .
Metabolic Pathways
Ethyl Beta-D-Galactopyranoside is involved in several metabolic pathways. It interacts with enzymes such as β-D-Galactosidase and influences metabolic flux and metabolite levels
准备方法
合成路线和反应条件: 刺五加苷C可以通过在酸性条件下用乙醇对半乳糖进行糖基化来合成。该反应通常涉及使用硫酸或盐酸等催化剂来促进糖苷键的形成。
工业生产方法: 在工业环境中,刺五加苷C 通常是从刺五加的根部提取的。提取过程包括以下几个步骤:
收获和干燥: 收获根部并将其干燥以降低水分含量。
研磨: 干燥的根部被研磨成细粉。
提取: 用乙醇或甲醇对粉末进行溶剂提取。
反应类型:
氧化: 刺五加苷C 可以发生氧化反应,通常是在高锰酸钾或过氧化氢等强氧化剂的存在下进行。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 取代反应可能涉及在特定条件下用其他烷基取代乙基。
常用试剂和条件:
氧化: 高锰酸钾,过氧化氢。
还原: 硼氢化钠,氢化铝锂。
取代: 卤代烷烃,在氢氧化钠等碱的存在下。
主要产品:
氧化: 刺五加苷C 的氧化衍生物。
还原: 刺五加苷C 的还原形式。
相似化合物的比较
刺五加苷C 在刺五加苷中是独特的,因为它具有特定的糖苷结构。类似的化合物包括:
刺五加苷A(当归甾醇): 一种皂苷和甾醇糖苷。
刺五加苷B(丁香素): 一种苯丙烷类糖苷。
刺五加苷E: 刺五加苷D 的光学异构体。
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-HNEXDWKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Record name | Eleutheroside C | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879263 | |
| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18997-88-1 | |
| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase?
A1: Studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase helps us understand the enzyme's mechanism of action and its substrate specificity. [] Beta-galactosidase is a crucial enzyme involved in the breakdown of lactose, and understanding its interaction with different substrates like Ethyl Beta-D-Galactopyranoside provides valuable insights into carbohydrate metabolism and enzyme kinetics. []
Q2: How does the structure of Ethyl Beta-D-Galactopyranoside influence its reactivity with beta-galactosidase?
A2: Research suggests that the basicity of the alkoxy group in alkyl Beta-D-Galactopyranosides, like Ethyl Beta-D-Galactopyranoside, plays a key role in their reactivity with beta-galactosidase. [] As the basicity of the alkoxy group decreases, the alkyl Beta-D-Galactopyranoside becomes easier to cleave by the enzyme. [] This information is crucial for understanding the structure-activity relationship of beta-galactosidase substrates and designing potential inhibitors or activators.
Q3: Can you explain the significance of the Brønsted parameter in the context of Ethyl Beta-D-Galactopyranoside and beta-galactosidase?
A3: The Brønsted parameter (β) helps quantify the sensitivity of a reaction rate to changes in the pKa of reactants. In the case of Ethyl Beta-D-Galactopyranoside and beta-galactosidase, a βnuc value of -0.19 ± 0.10 was determined for the reaction of alcohols with the galactosylated enzyme intermediate. [] This negative value indicates that the reaction rate increases with decreasing pKa of the alcohol, suggesting that the alcohol acts as a nucleophile in the reaction. []
Q4: How does the use of Ethyl Beta-D-Galactopyranoside in liposome studies contribute to drug delivery research?
A4: Ethyl Beta-D-Galactopyranoside can be incorporated into liposomes, which are artificial vesicles used for drug delivery. [, ] The galactose moiety on Ethyl Beta-D-Galactopyranoside can be recognized by specific receptors, such as the asialoglycoprotein receptor found on hepatocytes (liver cells). [] This targeted recognition can potentially be exploited for the delivery of drugs specifically to the liver. []
Q5: The research mentions using a lipophilic radical initiator to create galactose-containing amphiphiles. What is the advantage of this approach?
A5: Using a lipophilic radical initiator allows for the polymerization of galactose-containing monomers like 2-(methacryloyloxy)ethyl Beta-D-Galactopyranoside. [] This polymerization creates amphiphiles with varying degrees of polymerization, which influences their ability to form liposomes and interact with biological systems. [, ] Controlling the degree of polymerization allows researchers to fine-tune the properties of the resulting liposomes for better stability and targeted drug delivery applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B100277.png)

